molecular formula C15H17NOS B5727823 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone

4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone

Cat. No. B5727823
M. Wt: 259.4 g/mol
InChI Key: PNGUBHQTFYCAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone acts as a competitive antagonist of the AMPA receptor, specifically by binding to the receptor's glutamate binding site. By blocking the action of glutamate, 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
In addition to its effects on the AMPA receptor, 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the regulation of calcium influx and neurotransmitter release. It has also been shown to inhibit the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide, which is a signaling molecule involved in various physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone in scientific research is its high potency and selectivity for the AMPA receptor. This allows for the specific manipulation of the receptor's activity without affecting other glutamate receptor subtypes. However, one limitation of using 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone is its relatively short duration of action, which requires frequent administration in experiments.

Future Directions

There are several future directions for research involving 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone. One area of interest is the investigation of the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of new drugs based on the structure of 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone, which may have improved pharmacological properties and therapeutic potential. Finally, the development of new methods for the synthesis of 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone and related compounds may allow for the production of larger quantities of these compounds for use in scientific research.

Synthesis Methods

The synthesis of 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,6-dimethylbenzaldehyde with malononitrile to form a 2,6-dimethyl-3-cyano-4-phenylbut-3-en-2-one intermediate. This intermediate is then reacted with thiourea to form the corresponding thiosemicarbazone, which is further reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone.

Scientific Research Applications

4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone has been used extensively in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. For example, it has been used to study the mechanisms underlying synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-(4,8-dimethyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-9-5-4-6-12-11(3)13(8-7-10(2)17)15(18)16-14(9)12/h4-6H,7-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGUBHQTFYCAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=S)N2)CCC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,8-dimethyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one

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